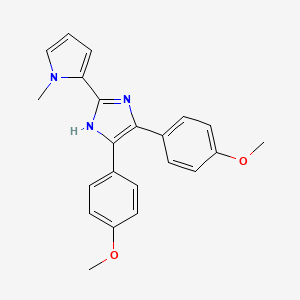
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of methoxyphenyl and methylpyrrol substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate precursors under acidic or basic conditions.
Cyclization Reactions: Formation of the imidazole ring through cyclization of intermediate compounds.
Substitution Reactions: Introduction of methoxyphenyl and methylpyrrol groups through nucleophilic or electrophilic substitution.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Purification Techniques: Employing chromatography, recrystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)- involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-diphenyl-2-(1-methyl-1H-pyrrol-2-yl)-: Lacks methoxy groups, potentially altering its chemical and biological properties.
1H-Imidazole, 4,5-bis(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-: Contains chlorophenyl groups instead of methoxyphenyl, which may affect its reactivity and applications.
Uniqueness
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1H-pyrrol-2-yl)- is unique due to the presence of methoxyphenyl groups, which can influence its electronic properties, solubility, and potential biological activity.
Properties
CAS No. |
86739-92-6 |
|---|---|
Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)-1H-imidazole |
InChI |
InChI=1S/C22H21N3O2/c1-25-14-4-5-19(25)22-23-20(15-6-10-17(26-2)11-7-15)21(24-22)16-8-12-18(27-3)13-9-16/h4-14H,1-3H3,(H,23,24) |
InChI Key |
IBWLVTXJAVVVQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















